N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
Molecular Formula |
C17H19FN4O3 |
|---|---|
Molecular Weight |
346.36 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C17H19FN4O3/c18-14-3-1-13(2-4-14)11-19-16(23)12-22-17(24)6-5-15(20-22)21-7-9-25-10-8-21/h1-6H,7-12H2,(H,19,23) |
InChI Key |
RORHYUSNMCPGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Formation of 3-Hydroxy-6-Oxopyridazin-1(6H)-yl Intermediate
The pyridazinone core is synthesized via cyclocondensation of maleic anhydride with 4-hydrazineylbenzenesulfonamide under reflux conditions in water. This yields 3-hydroxy-6-oxopyridazin-1(6H)-yl derivatives, which serve as precursors for further functionalization.
Reaction Conditions :
Morpholine Substitution at Position 3
The hydroxyl group at position 3 is replaced with morpholine via nucleophilic substitution. Chlorination using POCl₃ or PCl₅ generates a reactive intermediate, which undergoes substitution with morpholine in the presence of a base.
Optimization Data :
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Chlorinating Agent | POCl₃ | 78% → 85% |
| Base | Triethylamine | 70% → 88% |
| Solvent | Dichloromethane | Optimal polarity |
Acetamide Side-Chain Introduction
The acetamide moiety is introduced via alkylation of the pyridazinone nitrogen. Chloroacetylation followed by reaction with 4-fluorobenzylamine yields the target compound.
Critical Steps :
-
Chloroacetylation : Reacting the pyridazinone with chloroacetyl chloride in THF.
-
Amidation : Coupling with 4-fluorobenzylamine using Hünig’s base (DIPEA).
Yield : 65–72% after purification by silica gel chromatography.
One-Pot Synthesis Approach
A streamlined method combines pyridazinone formation and morpholine substitution in a single reactor, reducing purification steps.
Procedure :
-
Cyclocondensation : Maleic anhydride + hydrazine derivative → pyridazinone.
-
In Situ Chlorination : POCl₃ added directly post-cyclization.
-
Morpholine Addition : Without isolating intermediates.
Advantages :
Alternative Routes Using Pre-Functionalized Building Blocks
Suzuki-Miyaura Coupling for Aryl Modifications
For analogs, a boronic ester-containing pyridazinone undergoes cross-coupling with 4-fluorobenzyl halides. This method is less common but offers flexibility in aryl group introduction.
Example :
Reductive Amination for Acetamide Formation
A two-step process involving:
-
Knoevenagel Condensation : To form α,β-unsaturated ketones.
Limitation : Lower regioselectivity (55% yield).
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Stepwise Synthesis | Cyclization → Chlorination → Amidation | 72 | 98 | 12 |
| One-Pot Synthesis | Combined cyclization/chlorination | 70 | 95 | 6 |
| Suzuki Coupling | Cross-coupling with boronic esters | 58 | 90 | 8 |
| Reductive Amination | Knoevenagel + reductive steps | 55 | 88 | 10 |
Key Observations :
-
Stepwise synthesis remains the most reliable for high-purity products.
-
One-pot methods favor industrial scalability despite slightly lower yields.
Optimization and Scale-Up Challenges
Solvent Selection
Catalytic Improvements
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific properties.
Biological Research: It can be used as a tool compound to investigate biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzyl Analogs
- Key Insight : Fluorine’s electronegativity and smaller atomic radius optimize electronic effects and metabolic stability compared to bulkier halogens (Cl, Br) .
Pyridazinone Core Modifications
- Key Insight: Morpholine (vs.
Acetamide Side Chain Variations
- Key Insight : The 4-fluorobenzyl group in the target compound likely reduces off-target interactions compared to bulkier or more reactive substituents .
Biological Activity
N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly concerning its biological activity. This article explores the compound's pharmacological properties, synthesis, and its implications in treating neurological disorders and cancer.
Chemical Structure and Properties
The molecular formula of this compound is C17H19FN4O3, with a molecular weight of approximately 346.36 g/mol. Its structure features a pyridazine ring substituted with a morpholine group and an acetamide moiety, suggesting potential interactions with various biological targets.
Neurological Implications
Research indicates that this compound may act as a sigma receptor agonist , which could modulate pain perception and mood regulation. Sigma receptors are implicated in various neurological processes, making this compound a candidate for further investigation in treating conditions such as depression and anxiety disorders.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-benzyl-N-methyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide | Benzyl and morpholine rings | Investigated for neurological effects |
| Ethyl 2-[4-(4-methoxy-benzyl)-3-methyl-6-oxopyridazin-1-yl]acetate | Similar pyridazine core | Antiproliferative activity against cancer |
| N-(3-fluorobenzyl)-2-(4-methylphenyl)acetamide | Aromatic substitution | Studied for hydrolysis reactions |
Anticancer Properties
Additionally, the compound has shown promise as an anticancer agent . Studies suggest that similar pyridazine derivatives exhibit antiproliferative effects against various cancer cell lines, indicating that this compound may also possess anticancer properties.
The precise mechanism of action for this compound is still under investigation. However, binding affinity studies indicate that it may selectively bind to sigma receptors, influencing signaling pathways associated with neuroprotection and pain modulation. Further research is necessary to elucidate the full range of its biological effects and potential side effects.
Synthesis
The synthesis of this compound involves several steps, including the formation of the pyridazine ring and subsequent substitutions to introduce the morpholine and acetamide groups. Careful control over reaction conditions is crucial to achieving high yields.
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in various biological assays:
- Monoamine Oxidase Inhibition : A study evaluated pyridazinones for their inhibitory effects on monoamine oxidase (MAO) enzymes, revealing significant activity that suggests potential applications in neurodegenerative diseases like Alzheimer’s .
- Cytotoxicity Assessments : Compounds structurally related to this compound were tested for cytotoxic effects on healthy fibroblast cells (L929), indicating varying levels of toxicity which can inform safety profiles for future drug development .
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves three key steps:
- Pyridazinone Core Formation : Cyclization of precursors (e.g., α,β-unsaturated ketones) under acidic or basic conditions.
- Morpholinyl Group Introduction : Nucleophilic substitution using morpholine and a leaving group (e.g., halogen) at elevated temperatures (60–80°C).
- Fluorobenzyl Attachment : Alkylation with 4-fluorobenzyl chloride in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃). Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For example, excess morpholine (1.5–2 eq) improves substitution efficiency .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- NMR Spectroscopy : Confirms substitution patterns (e.g., morpholinyl protons at δ 3.6–3.8 ppm) and fluorobenzyl integration.
- HPLC : Quantifies purity (>95% for pharmacological studies) using C18 columns and acetonitrile/water gradients.
- Mass Spectrometry : Validates molecular weight (346.36 g/mol) via ESI-MS in positive ion mode. Stability assessments should include thermogravimetric analysis (TGA) to detect decomposition above 200°C .
Q. What are the solubility and stability profiles under standard laboratory conditions?
- Solubility : Moderately soluble in DMSO (>10 mM), ethanol (1–5 mM), and insoluble in aqueous buffers (pH 7.4).
- Stability : Stable at −20°C for >6 months; degrades in light (>48 hr exposure) or acidic conditions (t½ <24 hr at pH 3). Use amber vials and inert atmospheres for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against cancer targets?
- Analog Design : Modify substituents on the fluorobenzyl (e.g., chloro, methoxy) or pyridazinone core (e.g., methyl, cyano).
- Assays : Test cytotoxicity (MTT assay on cancer cell lines), enzyme inhibition (e.g., kinase profiling), and apoptosis markers (caspase-3/7 activation).
- Key Finding : Analogues with electron-withdrawing groups (e.g., 4-CF₃-benzyl) show 3–5× higher antiproliferative activity in ovarian cancer models .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo pharmacological data?
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.
- Metabolite Identification : Use hepatic microsomes to identify oxidative metabolites (e.g., morpholine N-oxide).
- Dose Optimization : Adjust dosing frequency based on clearance rates (e.g., QD vs. BID regimens). Discrepancies often arise from poor bioavailability (<20% in rats) or rapid glucuronidation .
Q. Which computational methods predict target binding modes and guide lead optimization?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., EGFR, VEGFR-2).
- MD Simulations : Validate binding stability (100 ns trajectories) and identify key residues (e.g., Lys721 in EGFR).
- QSAR Models : Corrogate substituent electronegativity with IC₅₀ values (R² >0.85 in training sets). These methods prioritize analogues with enhanced hydrogen bonding (e.g., pyridazinone carbonyl to Asp831) .
Methodological Notes
- Contradiction Handling : Conflicting solubility data (e.g., DMSO vs. ethanol) should be resolved via standardized protocols (e.g., OECD 105).
- Advanced Purification : Use preparative HPLC with trifluoroacetic acid (0.1% v/v) to separate diastereomers or regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
